molecular formula C17H20O2 B8468296 5-(5-Phenylpentan-2-yl)benzene-1,3-diol CAS No. 54540-51-1

5-(5-Phenylpentan-2-yl)benzene-1,3-diol

Cat. No.: B8468296
CAS No.: 54540-51-1
M. Wt: 256.34 g/mol
InChI Key: DJNQFKJTTYUIFP-UHFFFAOYSA-N
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Description

5-(5-Phenylpentan-2-yl)benzene-1,3-diol is a synthetic phenolic compound featuring a resorcinol core (benzene-1,3-diol) substituted at the 5-position with a 5-phenylpentan-2-yl chain. The phenylpentyl chain likely enhances lipophilicity, influencing membrane interaction and bioavailability compared to aliphatic or unsaturated analogs .

Properties

CAS No.

54540-51-1

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

5-(5-phenylpentan-2-yl)benzene-1,3-diol

InChI

InChI=1S/C17H20O2/c1-13(15-10-16(18)12-17(19)11-15)6-5-9-14-7-3-2-4-8-14/h2-4,7-8,10-13,18-19H,5-6,9H2,1H3

InChI Key

DJNQFKJTTYUIFP-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC1=CC=CC=C1)C2=CC(=CC(=C2)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Modifications in 5-Substituted Resorcinols

The biological activity of 5-substituted benzene-1,3-diols is highly dependent on the substituent’s length, branching, and electronic properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Substituent at 5-Position Key Properties Biological Activity Reference
5-(5-Phenylpentan-2-yl)benzene-1,3-diol 5-Phenylpentan-2-yl Increased lipophilicity; potential for aromatic interactions Hypothesized antimicrobial, antioxidant Inferred
Climacostol (2Z)-non-2-en-1-yl (unsaturated) Natural defense compound; moderate toxicity Protozoan defense; cytotoxic
Olivetol (5-Pentylresorcinol) n-Pentyl Precursor in cannabinoid synthesis; moderate lipophilicity Antimicrobial; anti-inflammatory
Piceatannol (E)-2-(3,5-dihydroxyphenyl)ethenyl Catechol moiety (1,2-diol) enables 2PCET* Superior superoxide scavenging; anticancer
Macheridiol Analog (Compound 118) Benzofuran-terpene hybrid Rigid benzofuran core; stereoselective synthesis Antimicrobial; antioxidant
Panosilains (e.g., 5-(13-methyltetradecyl)) Branched alkyl chains Long alkyl chains with methyl branching Viral sialidase inhibition
Dihydroresveratrol 2-(4-Hydroxyphenyl)ethyl Saturated ethyl linker (vs. ethenyl in resveratrol) Reduced antioxidant efficacy vs. resveratrol

*2PCET: Two-proton-coupled electron transfer.

Key Findings from Comparative Studies

Lipophilicity and Bioavailability
  • Branched vs. Linear Chains: Branched alkyl chains (e.g., 5-(1,1-dimethylheptyl)resorcinol) exhibit enhanced neuroprotective potency (>50% at 1 μM) compared to linear chains due to improved membrane partitioning .
  • Aromatic vs. Aliphatic Substituents : The phenyl group in 5-(5-phenylpentan-2-yl)benzene-1,3-diol may enhance binding to aromatic protein pockets, unlike aliphatic analogs like olivetol or climacostol .
Antioxidant Activity
  • Catechol vs. Resorcinol Moieties: Piceatannol’s catechol group enables concerted 2PCET, making it a superior O₂•⁻ scavenger compared to resveratrol (resorcinol core) and dihydroresveratrol (saturated linker) .

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